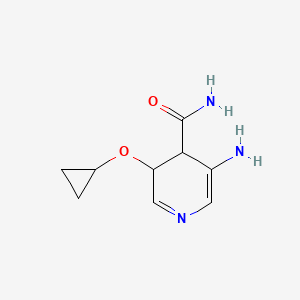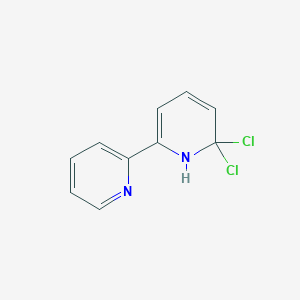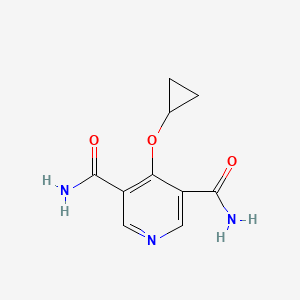
4-Cyclopropoxypyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxypyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two carboxamide groups at the 3 and 5 positions
Preparation Methods
The synthesis of 4-Cyclopropoxypyridine-3,5-dicarboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of pyridine-3,5-dicarboxylic acid with cyclopropylamine under appropriate reaction conditions . The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid groups, followed by the addition of cyclopropylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Cyclopropoxypyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the amide bonds and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties. It may also be used as a probe or tool compound in biochemical assays.
Medicine: The compound’s potential therapeutic applications are explored in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, 4-Cyclopropoxypyridine-3,5-dicarboxamide is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxypyridine-3,5-dicarboxamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity or function. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .
Comparison with Similar Compounds
4-Cyclopropoxypyridine-3,5-dicarboxamide can be compared with other similar compounds, such as:
Pyridine-3,5-dicarboxamide: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
4-Methoxypyridine-3,5-dicarboxamide:
4-Ethoxypyridine-3,5-dicarboxamide: Similar to the methoxy derivative but with an ethoxy group, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts specific steric and electronic effects that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-cyclopropyloxypyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)6-3-13-4-7(10(12)15)8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,14)(H2,12,15) |
InChI Key |
JDZQGJYSNGGAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


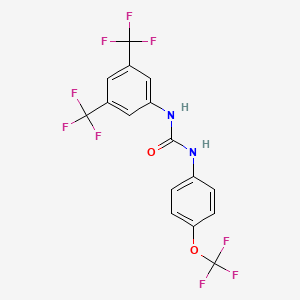
![N-[(E)-(5-bromothiophen-2-yl)methylidene]naphthalen-1-amine](/img/structure/B14807350.png)
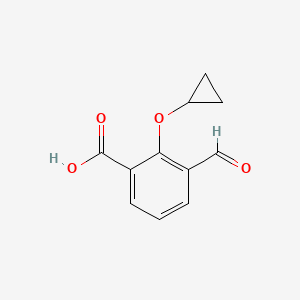
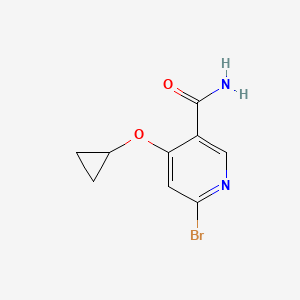
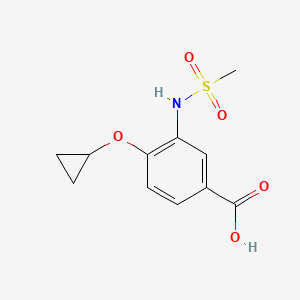


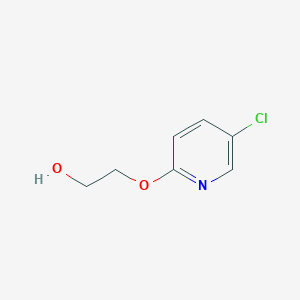
![Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B14807391.png)
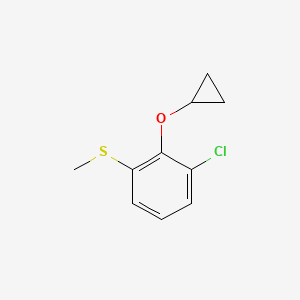
![2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14807408.png)
![methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14807410.png)
